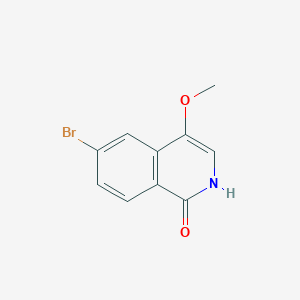

6-bromo-4-methoxyisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-5-12-10(13)7-3-2-6(11)4-8(7)9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTUQYGZVVHFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Methoxyisoquinolin 1 2h One

Reactivity Profile of the Bromo Substituent at Position 6

The bromine atom at the C-6 position of the isoquinolinone ring serves as a versatile functional handle for a variety of chemical transformations. Its reactivity is characteristic of a typical aryl bromide, enabling its participation in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and the formation of organometallic intermediates.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. However, this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com These substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.netnih.gov

In the case of 6-bromo-4-methoxyisoquinolin-1(2H)-one, the bromo substituent is not sufficiently activated for direct SNAr reactions under standard conditions. The electron-withdrawing carbonyl group at C-1 is meta to the C-6 bromine, and thus cannot provide the necessary resonance stabilization for the Meisenheimer intermediate. Furthermore, the methoxy (B1213986) group at C-4 is electron-donating by resonance, which further deactivates the ring towards nucleophilic attack. Consequently, displacing the C-6 bromine via a classical SNAr pathway is mechanistically unfavorable. Alternative strategies, such as transition-metal-catalyzed amination or etherification, are generally required to achieve substitution at this position.

Palladium-Catalyzed Coupling Reactions

The carbon-bromine bond at the C-6 position is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The versatility of this approach allows for the introduction of diverse functionalities at the C-6 position. Common examples include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. libretexts.org

Heck Coupling: Reaction with alkenes to introduce vinyl groups. knu.ac.kr

Sonogashira Coupling: Reaction with terminal alkynes, yielding alkynylated isoquinolinones.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form 6-aminoisoquinolinone derivatives.

Stille Coupling: Reaction with organostannanes. libretexts.org

These reactions offer a reliable and modular approach to elaborate the core structure of 6-bromo-4-methoxyisoquinolin-1(2H)-one, making it a valuable intermediate in synthetic chemistry. acs.orgrsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 6-Aryl-4-methoxyisoquinolin-1(2H)-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | 6-Vinyl-4-methoxyisoquinolin-1(2H)-one |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂/CuI | 6-Alkynyl-4-methoxyisoquinolin-1(2H)-one |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃/BINAP | 6-Amino-4-methoxyisoquinolin-1(2H)-one |

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The bromo substituent can be converted into an organometallic species, most commonly a Grignard reagent, through reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This transformation inverts the polarity at the C-6 position, turning it from an electrophilic to a highly nucleophilic center.

However, the presence of the acidic N-H proton in the isoquinolinone ring (a lactam) poses a significant challenge. Grignard reagents are strong bases and would be rapidly quenched by this proton. Therefore, a protection strategy for the nitrogen atom is essential before attempting the formation of the Grignard reagent. Common protecting groups include benzyl (B1604629) (Bn) or triisopropylsilyl (TIPS). Once the nitrogen is protected, the Grignard reagent can be formed and subsequently reacted with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new carbon-based functional groups at the C-6 position.

Chemical Transformations Involving the Methoxy Group at Position 4

The methoxy group at the C-4 position is a key modulator of the electronic properties of the aromatic ring and can also be the site of chemical modification.

Demethylation Reactions and Hydroxyisoquinolinone Formation

The cleavage of the aryl methyl ether at C-4 is a common transformation to unmask the corresponding phenol, 6-bromo-4-hydroxyisoquinolin-1(2H)-one. This reaction is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose, often yielding clean demethylation under mild conditions. nih.govrsc.orgorgsyn.org

The mechanism of BBr₃-mediated demethylation involves the initial formation of an adduct between the Lewis acidic boron and the Lewis basic methoxy oxygen. gvsu.edu This is followed by a nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion, leading to the cleavage of the methyl C-O bond. researchgate.net Other reagents capable of effecting this transformation include hydrobromic acid (HBr) and trimethylsilyl (B98337) iodide (TMSI). researchgate.net The choice of reagent can be critical to avoid unwanted side reactions on other functional groups within the molecule. nih.gov

Table 2: Common Reagents for Demethylation of the C-4 Methoxy Group

| Reagent | Typical Conditions | Key Mechanistic Feature |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Lewis acid activation of oxygen, followed by Br⁻ attack on methyl group. |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Protonation of oxygen, followed by Br⁻ attack on methyl group. |

| Trimethylsilyl Iodide (TMSI) | CH₃CN or CH₂Cl₂, rt | Lewis acid activation by silicon, followed by I⁻ attack on methyl group. |

Electronic Influence on Aromatic Electrophilic Substitutions

The methoxy group at C-4 exerts a powerful electronic influence on the reactivity of the isoquinolinone system towards electrophilic aromatic substitution (SEAr). As a substituent, the methoxy group is strongly activating and ortho-, para-directing. This is due to its potent positive resonance effect (+R), where the lone pairs on the oxygen atom donate electron density into the aromatic ring. This effect outweighs the electron-withdrawing inductive effect (-I) caused by the electronegativity of the oxygen atom.

Reactivity of the Isoquinolinone Lactam Ring

The lactam ring in 6-bromo-4-methoxyisoquinolin-1(2H)-one is a key site for chemical modifications, including both oxidation and reduction reactions. These transformations can lead to the formation of diverse molecular architectures.

Oxidation Reactions to Quinone Derivatives

While direct oxidation of 6-bromo-4-methoxyisoquinolin-1(2H)-one to a quinone derivative is not extensively documented in dedicated studies, the transformation of similar isoquinoline (B145761) systems suggests potential pathways. The isoquinoline skeleton can undergo oxidation, and the presence of activating groups like the methoxy substituent can influence the regioselectivity of such reactions. For instance, the oxidation of isoquinolin-5-ol derivatives can lead to the formation of isoquinoline-5,8-diones. Halogen atoms and methoxy groups are known to play a role in directing the regioselective substitution of isoquinolinediones. This suggests that under appropriate oxidizing conditions, the benzene (B151609) ring of 6-bromo-4-methoxyisoquinolin-1(2H)-one could potentially be oxidized to a quinone, although the specific conditions and the resulting quinone isomer would require experimental verification.

Reduction Reactions of the Carbonyl and Ring System

The lactam carbonyl group and the heterocyclic ring of 6-bromo-4-methoxyisoquinolin-1(2H)-one are susceptible to reduction, offering pathways to valuable synthetic intermediates. The reduction of the isoquinoline ring system can be achieved through methods like catalytic hydrogenation. For example, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline (B1287784) derivatives often involves the reduction of the corresponding isoquinoline precursor. This indicates that the heterocyclic ring of 6-bromo-4-methoxyisoquinolin-1(2H)-one could likely be reduced to the corresponding tetrahydroisoquinolinone under similar conditions.

Furthermore, the lactam carbonyl can be targeted for reduction. While specific protocols for 6-bromo-4-methoxyisoquinolin-1(2H)-one are not detailed, general methods for lactam reduction, such as the use of strong reducing agents like lithium aluminum hydride, could potentially reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding 6-bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline. The choice of reducing agent and reaction conditions would be crucial in achieving selective reduction of either the carbonyl group or the entire heterocyclic ring.

Positional Isomerism and its Impact on Reaction Pathways

The specific placement of the bromo and methoxy substituents at the C-6 and C-4 positions, respectively, significantly influences the electronic properties and, consequently, the reactivity of the isoquinolinone ring. The electron-donating methoxy group at the C-4 position can enhance the electron density of the heterocyclic ring, potentially influencing the regioselectivity of electrophilic substitution reactions on the benzene portion of the molecule.

In contrast, the electron-withdrawing bromine atom at the C-6 position will have a deactivating effect on the benzene ring for electrophilic aromatic substitution. The interplay of these electronic effects would dictate the outcome of various reactions. For instance, in reactions where the isoquinoline nitrogen is protonated, the electron-donating effect of the methoxy group might be more pronounced in directing incoming electrophiles. The position of the bromine atom is also critical in directing metallation reactions, which are often precursors to cross-coupling reactions for further functionalization.

Rearrangement Reactions Involving Bromine Substituents

Rearrangement reactions provide a powerful tool for accessing structural isomers that may be difficult to synthesize directly. In the context of 6-bromo-4-methoxyisoquinolin-1(2H)-one, the bromine substituent could potentially undergo rearrangement under specific conditions. A well-known type of halogen migration on aromatic and heteroaromatic rings is the "halogen dance" rearrangement. wikipedia.org This base-catalyzed reaction involves the migration of a halogen atom to a different position on the ring. wikipedia.org The driving force for this isomerization is typically the formation of a more stable organometallic intermediate. wikipedia.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Bromo 4 Methoxyisoquinolin 1 2h One Derivatives

Conformational Analysis and Stereochemical Influences on Activity

The isoquinolin-1(2H)-one core is an aromatic, bicyclic system that is inherently planar. acs.org This planarity is a crucial feature, as it minimizes conformational flexibility and presents a rigid scaffold for interaction with target proteins. For the parent compound, 6-bromo-4-methoxyisoquinolin-1(2H)-one, which lacks any chiral centers, stereoisomerism is not a consideration.

Impact of the Bromo Substituent on Biological Activity and Molecular Recognition

The bromine atom at the C-6 position is a key feature that significantly influences the molecule's pharmacological profile through both steric and electronic contributions. The introduction of bromine is a common strategy in drug design, often leading to enhanced therapeutic activity. ump.edu.plump.edu.plsemanticscholar.org

Steric effects relate to the size and shape of atoms and their influence on the molecule's ability to fit into a receptor's binding site. wikipedia.orgnumberanalytics.com The bromine atom is considerably larger than a hydrogen atom, and this steric bulk can have both favorable and unfavorable consequences. youtube.comnumberanalytics.com

Steric Hindrance: The bulky bromine atom can restrict the molecule's conformational freedom and may prevent it from adopting a conformation required for binding to an undesired off-target, thereby improving selectivity. Conversely, if the binding pocket of the intended target is too small, the bromo group could cause steric hindrance, preventing optimal binding and reducing affinity. youtube.comnih.gov

Enhanced Fit: In cases where the target receptor has a corresponding hydrophobic pocket, the volume of the bromine atom can facilitate a tighter fit, increasing van der Waals interactions and improving binding affinity.

| Halogen | Van der Waals Radius (Å) | Pauling Electronegativity | Polarizability (ų) |

|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | 0.56 |

| Chlorine (Cl) | 1.75 | 3.16 | 2.18 |

| Bromine (Br) | 1.85 | 2.96 | 3.05 |

| Iodine (I) | 1.98 | 2.66 | 4.7 |

The electronic properties of the bromine substituent are multifaceted. Although traditionally viewed as a simple electron-withdrawing group, its ability to engage in specific, directional interactions is of paramount importance in modern drug design.

Inductive Effect: Due to its high electronegativity, bromine exerts an electron-withdrawing inductive effect (-I effect), which alters the electron distribution across the aromatic ring system. rsc.org This can influence the pKa of nearby functional groups and modulate the strength of other intermolecular interactions.

Halogen Bonding: A crucial electronic contribution of bromine is its ability to act as a halogen bond donor. ump.edu.plresearchgate.net This occurs because the electron density on the covalently bonded halogen is anisotropically distributed, creating a region of positive electrostatic potential (known as a σ-hole) on the outermost portion of the atom. ump.edu.pl This electrophilic region can interact favorably with a Lewis base or a nucleophilic region on a receptor, such as a carbonyl oxygen or an aromatic ring. researchgate.netnih.gov Halogen bonds are highly directional and can significantly contribute to binding affinity and selectivity. ump.edu.plresearchgate.net The moderate polarizability of bromine makes it an effective halogen bond donor. researchgate.net

Role of the Methoxy (B1213986) Group in Modulating Bioactivity and Selectivity

The methoxy group (-OCH₃) at the C-4 position is another critical determinant of the molecule's biological profile, influencing both its binding capabilities and its electronic character. nih.govconsensus.app

The methoxy group is a versatile substituent that can participate in several types of non-covalent interactions within a protein's active site. tandfonline.comresearchgate.net

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group possesses lone pairs of electrons and can act as a hydrogen bond acceptor, forming a hydrogen bond with donor groups on amino acid residues, such as the -NH of a peptide backbone or the -OH of a serine or tyrosine residue. researchgate.nettandfonline.com This interaction can be a key anchoring point for the ligand within the binding pocket. nih.gov

Hydrophobic and van der Waals Interactions: The methyl portion of the methoxy group is nonpolar and can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine. researchgate.net

Conformational Influence: The methoxy group is not linear and has a bent arrangement, which can influence the preferred orientation of the ligand in the binding site. tandfonline.com Its placement can serve to correctly position other parts of the molecule for optimal interaction with the target.

The methoxy group has a dual electronic nature that modifies the electron density of the isoquinoline (B145761) ring system, which can impact interactions with the biological target. stackexchange.com

Resonance Effect: The oxygen atom can donate a lone pair of electrons into the aromatic ring system through resonance (+M effect). This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. stackexchange.comvaia.com An electron-rich aromatic system can engage more strongly in π-π stacking or cation-π interactions with the receptor.

| Substituent | Position | Inductive Effect | Resonance Effect | Key Interaction Type |

|---|---|---|---|---|

| Bromo (-Br) | 6 | Electron-withdrawing (-I) | Weakly deactivating | Halogen Bonding (σ-hole) |

| Methoxy (-OCH₃) | 4 | Electron-withdrawing (-I) | Electron-donating (+M) | Hydrogen Bond Acceptor |

Contributions of the Isoquinolinone Scaffold to Diverse Pharmacological Properties

The isoquinoline and its lactam form, isoquinolinone, represent a "privileged scaffold" in medicinal chemistry, frequently selected as a foundational structure in drug design due to its ability to interact with a wide array of biological targets. nih.govrsc.orgbenthamdirect.com This structural framework is embedded in numerous natural and synthetic compounds demonstrating a broad spectrum of pharmacological activities. semanticscholar.orgnih.gov The versatility of the isoquinolinone core allows it to serve as an anchor for various functional groups, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

Derivatives containing this scaffold have been investigated for a multitude of therapeutic applications, including the treatment of tumors, respiratory diseases, infections, and disorders of the nervous, cardiovascular, and endocrine systems. nih.govbenthamdirect.com The isoquinolinone ring system is a key component in compounds showing anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. semanticscholar.orgnih.govnumberanalytics.com For instance, isoquinoline alkaloids can target nucleic acids, altering DNA stability and interfering with replication and transcription processes in cancer cells. semanticscholar.org The structural diversity and therapeutic importance of isoquinoline-rooted molecules make them a significant focus in modern drug development. rsc.orgnih.gov The isoquinolinone scaffold's inherent ability to form key interactions with biological macromolecules is a primary reason for its widespread utility in the development of novel therapeutic agents. researchgate.net

Investigation of Positional Isomerism on SAR

In the context of isoquinoline-related scaffolds, studies have demonstrated the profound impact of substituent positioning. For example, in the development of isoquinolinequinone (IQQ) N-oxide derivatives as anticancer agents, researchers found a significant difference in activity between positional isomers. acs.org Specifically, when benzylamine (B48309) was added to the IQQ framework, it resulted in a mixture of C(6) and C(7) isomers. acs.org Subsequent evaluation revealed that the C(6) isomers achieved a mean GI₅₀ (half-maximal growth inhibition concentration) more than two times lower than their corresponding C(7) isomer counterparts in NCI-60 tumor screening, indicating greater potency. acs.org

Similarly, for quinazolinone derivatives, a scaffold structurally related to isoquinolinone, the position of substituents significantly affects biological activity. In a study of 6-bromo-2-styrylquinazolin-4(3H)-ones, the presence and location of groups on the styryl moiety led to varied cytotoxicity against different cancer cell lines. mdpi.com Furthermore, research on other quinazolinone analogs showed that the placement of bulky groups at different positions could either enhance or diminish inhibitory activity, highlighting the sensitivity of the SAR to positional changes. researchgate.net These examples underscore the principle that even minor relocations of a functional group, such as the bromine atom or methoxy group in the 6-bromo-4-methoxyisoquinolin-1(2H)-one scaffold, can lead to substantial changes in biological effect, making the investigation of positional isomerism a crucial aspect of lead optimization.

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful, intertwined strategies in drug design aimed at discovering novel chemical entities with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a chemically different framework while maintaining the original's biological activity by preserving key pharmacophoric features. researchgate.netbiosolveit.de Bioisosteric replacement is a more general approach that involves substituting any part of a molecule, from a single atom to a larger functional group, with another that has similar physical or chemical properties, leading to comparable biological effects. nih.gov

These techniques are employed to optimize drug candidates by enhancing potency and selectivity, improving pharmacokinetic profiles, reducing toxicity, or navigating existing patent landscapes. nih.govresearchgate.net For the isoquinolinone scaffold, a medicinal chemist might replace the core bicyclic system with another heterocycle, such as a quinazolinone or a thienopyrimidinone, to explore new chemical space. nih.gov This was demonstrated in a study where thienopyrimidinone-based inhibitors of HIV-1 reverse transcriptase were optimized by replacing the thiophene (B33073) ring, a potential toxicophore, through scaffold hopping. nih.gov

The goal is to find a new scaffold that maintains the crucial three-dimensional arrangement of interaction points necessary for binding to the biological target. biosolveit.de By applying these strategies to derivatives of 6-bromo-4-methoxyisoquinolin-1(2H)-one, researchers can generate novel compounds that retain the desired pharmacological activity while potentially offering advantages in terms of safety, efficacy, or intellectual property.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the relationship between a molecule's structure and its biological activity. For complex scaffolds like 6-bromo-4-methoxyisoquinolin-1(2H)-one, computational approaches such as QSAR, molecular docking, and molecular dynamics simulations offer profound insights that guide the design of more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. cecam.org By analyzing molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. frontiersin.orgpensoft.net

In studies involving related heterocyclic scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For a series of isoquinoline-1,3-(2H,4H)-dione derivatives acting as CDK4 inhibitors, robust CoMFA and CoMSIA models were developed. bohrium.complos.org These models, which showed good correlative and predictive abilities (q² > 0.6, r² > 0.9), were used to generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or decrease activity. bohrium.complos.org Similarly, QSAR models for quinazolin-4(3H)-one analogs as EGFR inhibitors were established, yielding high internal and external validation metrics (e.g., CoMSIA R² = 0.895, Q² = 0.599, R²pred = 0.681), and were subsequently used to design novel compounds with improved predicted activities. nih.govresearchgate.net These examples demonstrate the utility of QSAR in rationalizing SAR and guiding the design of potent isoquinolinone-based inhibitors.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. nih.gov This technique is crucial for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern ligand recognition and biological activity. nih.govresearchgate.net

For scaffolds related to isoquinolinone, docking studies have been instrumental in elucidating SAR. In an analysis of thiazoloquinolinone derivatives as VEGFR-2 inhibitors, docking simulations revealed binding energies ranging from -3.24 to -6.63 kcal/mol, with the most potent compound showing the strongest binding affinity. researchgate.net Docking of quinazolinone derivatives into the active sites of various enzymes, including EGFR and cyclin-dependent kinase 2 (CDK2), has successfully identified key amino acid residues responsible for binding. nih.govnih.govcnr.it For instance, studies on 6-bromo quinazoline (B50416) derivatives identified hydrogen bond interactions with residues like Cys773 and Met769 in the EGFR active site as critical for inhibitory activity. researchgate.net These computational predictions of ligand-protein interactions are invaluable for explaining observed SAR and for the structure-based design of new, more potent analogs of 6-bromo-4-methoxyisoquinolin-1(2H)-one.

| Compound Series | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazoloquinolinones | VEGFR-2 | -3.24 to -6.63 | Lys868 | researchgate.net |

| 6-Bromo quinazolinones (8a) | EGFR | -6.7 | Cys773, Met769, Leu820, Leu694 | nih.govresearchgate.net |

| 6-Bromo quinazolinones (8c) | EGFR | -5.3 | Not specified | nih.govresearchgate.net |

| Quinazolin-4(3H)-ones | EGFR | -163.7 to -179.1 (score) | Not specified | nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex, modeling its movements and conformational changes over time. This technique complements the static picture provided by molecular docking by assessing the stability of the predicted binding pose and the persistence of key interactions. nih.govnih.gov

MD simulations have been applied to various quinazolinone and isoquinolinone-related systems to validate docking results and understand the dynamic behavior of the complex. For thiazoloquinolinone derivatives bound to VEGFR-2, MD simulations confirmed that interactions with key residues like Lys868 were maintained throughout the simulation, indicating a stable complex. researchgate.net In studies of quinazolinone derivatives targeting EGFR and other proteins, MD simulations were used to evaluate the conformational stability of the enzyme-ligand complex by calculating the Root-Mean-Square Deviation (RMSD). nih.govresearchgate.net Stable RMSD values over the course of the simulation suggest that the ligand remains securely in the binding pocket. researchgate.net These simulations are crucial for confirming that the interactions predicted by docking are energetically favorable and stable over time, providing greater confidence in the proposed binding mode and its relevance to the compound's biological activity. nih.gov

Biological Activity and Molecular Mechanisms of Action for 6 Bromo 4 Methoxyisoquinolin 1 2h One and Analogues

Mechanisms of Molecular Target Modulation

The therapeutic potential of isoquinolin-1(2H)-one analogues is often linked to their precise interactions with specific enzymes and receptors, leading to the modulation of critical signaling cascades.

Enzyme Inhibition (e.g., EGFR-TK, HIF-1 Signaling)

HIF-1 Signaling Inhibition Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments and a key target in diseases like cancer and rheumatoid arthritis. nih.gov A series of diaryl substituted isoquinolin-1(2H)-one derivatives have been developed as potent inhibitors of HIF-1 signaling. nih.gov Through strategic modifications of the isoquinolin-1-one core, researchers identified compounds with significant inhibitory activity. nih.gov

One notable analogue, compound 17q , demonstrated the most potent activity against HIF-1, with a half-maximal inhibitory concentration (IC50) of 0.55 μM in a hypoxia-responsive element (HRE) luciferase reporter assay. nih.gov Further investigation into its mechanism revealed that this compound effectively blocks the accumulation of the HIF-1α protein under hypoxic conditions. nih.gov It was found to promote the degradation of HIF-1α in a manner dependent on the von Hippel-Lindau (VHL) tumor suppressor protein, a key component of the ubiquitin-proteasome pathway that targets HIF-1α for destruction under normal oxygen conditions. nih.gov

| Compound | Target | Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| 17q | HIF-1 Signaling | 0.55 μM | Promotes VHL-dependent HIF-1α degradation nih.gov |

EGFR-TK Inhibition The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that plays a fundamental role in cell signaling, and its inhibition is a validated strategy in cancer therapy. researchgate.netmdpi.com While direct studies on 6-bromo-4-methoxyisoquinolin-1(2H)-one are limited, structurally related heterocyclic compounds have been explored as EGFR inhibitors. For instance, a series of 6-bromo quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity, with molecular docking studies considering their binding affinity against EGFR. nih.gov This suggests that the broader class of brominated heterocycles, including isoquinolinone analogues, holds potential for interacting with and inhibiting the EGFR-TK enzyme.

Receptor Agonism/Antagonism and Allosteric Modulation (e.g., Mu-Opioid Receptor)

The isoquinoline (B145761) core is also present in molecules capable of interacting with G protein-coupled receptors, such as the mu-opioid receptor, a primary target for analgesics. nih.gov Research has shown that certain isoquinoline derivatives can directly interact with this receptor. Specifically, a study on isoquinolinesulfonamide-based protein kinase inhibitors, such as H7 , found that these compounds inhibited the binding of the mu-opioid receptor agonist DAMGO. nih.gov

Through Scatchard and Schild analyses, the mechanism of this inhibition was determined to be competitive. nih.gov This indicates that these isoquinoline analogues directly interact with the mu-opioid receptor at the agonist binding site, rather than through an allosteric mechanism or by inhibiting protein kinase activity in the binding assay. nih.gov This finding highlights the potential for the isoquinoline scaffold to serve as a basis for developing direct modulators of opioid receptors. nih.gov

Regulation of Fundamental Cellular Processes

Beyond direct modulation of enzymes and receptors, isoquinolin-1(2H)-one analogues can exert significant biological effects by intervening in core cellular processes that govern cell fate, such as apoptosis, the cell cycle, and gene expression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several isoquinolin-1(2H)-one derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov

A novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f , was shown to effectively induce apoptosis in breast cancer cell lines. nih.govresearchgate.net The molecular mechanism involves the mitochondria-mediated intrinsic apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspases-3 and -7, ultimately resulting in apoptotic cell death. nih.gov

Similarly, an isoquinolin-1(2H)-imine derivative, HC6h , was found to induce cell death in human lung cancer cells. nih.gov Its mechanism involves the rapid generation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress leads to the activation of the JNK signaling pathway, which in turn mediates both autophagy and apoptosis, evidenced by the activation of caspase-3 and caspase-9. nih.gov

Cell Cycle Arrest and Proliferation Inhibition

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Isoquinolin-1(2H)-one analogues have demonstrated the ability to halt this process by inducing cell cycle arrest.

The 3-acyl isoquinolin-1(2H)-one derivative 4f not only induces apoptosis but also inhibits the proliferation of breast cancer cells by arresting the cell cycle at the G2 phase. nih.govresearchgate.net This arrest is associated with the suppressed expression of cyclin-dependent kinase 1 (CDK1), a key enzyme required for the G2/M transition. nih.govresearchgate.net

Furthermore, a distinct class of analogues, isoquinoline-1,3-(2H,4H)-diones, have been identified as highly potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). plos.org CDK4 is a crucial regulator of the G1 phase of the cell cycle. By inhibiting CDK4, these compounds can prevent cells from progressing from the G1 to the S phase, effectively halting proliferation. plos.org

| Compound/Analogue Class | Effect | Mechanism |

|---|---|---|

| 4f (3-acyl isoquinolin-1(2H)-one) | Apoptosis Induction | ↑ Bax, ↓ Bcl-2, Caspase-3/7/9 activation nih.gov |

| HC6h (isoquinolin-1(2H)-imine) | Apoptosis Induction | ↑ ROS, JNK activation, Caspase-3/9 activation nih.gov |

| 4f (3-acyl isoquinolin-1(2H)-one) | G2 Cell Cycle Arrest | Suppression of CDK1 protein expression nih.govresearchgate.net |

| Isoquinoline-1,3-(2H,4H)-diones | G1 Cell Cycle Arrest | Selective inhibition of CDK4 plos.org |

Modulation of Gene Expression

The ability of isoquinolin-1(2H)-one analogues to influence cellular processes is fundamentally rooted in their capacity to modulate gene expression. One significant mechanism is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by altering chromatin structure. researchgate.net Their overexpression in cancers can lead to the silencing of tumor suppressor genes. researchgate.net

Studies have identified certain isoquinoline-1(2H)-one derivatives as HDAC inhibitors. researchgate.net By inhibiting HDACs, these compounds can alter the acetylation status of histones, leading to a more open chromatin structure that allows for the transcription of previously silenced genes, such as the tumor suppressor gene p53. researchgate.net This mechanism represents a high-level regulatory action that can initiate broad downstream effects, including cell cycle arrest and apoptosis. The observed changes in the expression levels of proteins like Bax, Bcl-2, and CDK1 by other isoquinolinone analogues are downstream consequences of such gene expression modulation. nih.gov

Metal Complexation and its Influence on Biological Activity

The coordination of metal ions with organic ligands can significantly alter their biological properties, often enhancing their therapeutic efficacy. While specific studies on the metal complexation of 6-bromo-4-methoxyisoquinolin-1(2H)-one are not extensively documented, the broader class of quinoline (B57606) and isoquinoline derivatives has been shown to form stable complexes with various transition metals. vjol.info.vnnih.gov These complexes have demonstrated potential applications in medicinal and biological chemistry due to their diverse structures and biological activities. ijcce.ac.ir

For instance, a nickel(II) complex with a derivative of quinoline, 5-bromo-6-hydroxy-3-sulfoquinol-7-yloxyacetic acid, has been synthesized and characterized. vjol.info.vn In this complex, the Ni(II) ion coordinates with the ligand through the oxygen atoms of the phenolic hydroxyl, ether, and carboxylate groups. vjol.info.vn Such chelation can lead to enhanced biological activity. The resulting complex exhibited significant antimicrobial activity against Bacillus subtilis and Lactobacillus fermentum, with low IC50 values of 0.61-0.71 μg/ml, and also showed activity against Candida albicans and Staphylococcus aureus with IC50 values ranging from 26.30 to 104.30 μg/ml. vjol.info.vn

Similarly, the synthesis of platinum(II) complexes with ligands such as 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) and nicotinamide (B372718) has been reported to yield compounds with notable biological effects. ijcce.ac.ir A synthesized Pt(II) complex displayed significant antimicrobial effects against Staphylococcus aureus and Candida albicans and exhibited moderate cytotoxicity against human prostate and breast cancer cell lines. ijcce.ac.ir These examples underscore the principle that metal complexation can be a viable strategy to modulate the biological activity of heterocyclic compounds, a concept that could potentially be applied to 6-bromo-4-methoxyisoquinolin-1(2H)-one and its analogues to enhance their therapeutic profiles.

Identified Pharmacological Profiles (e.g., Antimicrobial, Anticancer, Anti-inflammatory)

Isoquinoline and its structurally related quinazoline (B50416) analogues, particularly those with a bromine substitution, have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govresearchgate.net

Antimicrobial Activity

Derivatives of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one have been synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs. nih.govresearchgate.net The investigation was performed using the cup-plate agar (B569324) diffusion method against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi including Candida albicans, Aspergillus niger, and Curvularia lunata. nih.govresearchgate.net

Anticancer Activity

The anticancer potential of 6-bromo-quinazoline derivatives has been a significant area of research. nih.govnih.govresearchgate.netresearchgate.net These compounds have shown promising cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For example, a series of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.govresearchgate.net The results indicated that the nature of the substituent at the thiol position significantly influences the anticancer activity. nih.gov

One of the most potent compounds, 8a, which has an aliphatic linker, displayed IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cell lines. nih.govresearchgate.net This compound was found to be more potent than the standard drug Erlotinib against the MCF-7 cell line. nih.govresearchgate.net Furthermore, it showed selectivity for cancer cells over normal cells, with an IC50 value of 84.20 ± 1.72 µM against the MRC-5 normal cell line. nih.govresearchgate.net In another study, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) showed significant cytotoxicity against human glioblastoma cell lines, inducing apoptotic cell death. nih.govresearchgate.net

Similarly, three novel series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and evaluated for their antitumor activity against the human breast carcinoma cell line MCF-7. nih.gov Several of these compounds exerted powerful cytotoxic effects with very low IC50 values, some even more potent than the positive control, doxorubicin. nih.gov

Table 1: Anticancer Activity of Selected 6-Bromo-Quinazolinone Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | MCF-7 | 15.85 ± 3.32 | nih.govresearchgate.net |

| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | SW480 | 17.85 ± 0.92 | nih.govresearchgate.net |

| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | MRC-5 (normal) | 84.20 ± 1.72 | nih.govresearchgate.net |

| WHI-P154-EGF conjugate | Glioblastoma | 0.813 ± 0.139 | nih.govresearchgate.net |

| XIIIb (a 6,8-dibromo-4(3H)quinazolinone derivative) | MCF-7 | 1.7 µg/mL | nih.gov |

| IX (a 6,8-dibromo-4(3H)quinazolinone derivative) | MCF-7 | 1.8 µg/mL | nih.gov |

| XIVd (a 6,8-dibromo-4(3H)quinazolinone derivative) | MCF-7 | 1.83 µg/mL | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of 6-bromo-quinazolinone analogues has also been investigated. nih.govresearchgate.net Certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives demonstrated good anti-inflammatory activity, comparable to ibuprofen, when evaluated using the carrageenan-induced paw oedema test in rats. nih.govresearchgate.net Additionally, other quinazolinone derivatives have shown promising anti-inflammatory and analgesic properties in experimental animals. researchgate.net The screening of a library of pyrazolo[1,5-a]quinazoline compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity identified several compounds with anti-inflammatory activity, with IC50 values below 50 µM. mdpi.com

Pharmacophore Identification and Lead Compound Optimization

The identification of a pharmacophore, which represents the essential spatial arrangement of features necessary for biological activity, is a critical step in drug design and lead optimization. mdpi.comnih.govpatsnap.com For quinoline and isoquinoline derivatives, in silico methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are employed to understand the structural requirements for their anticancer and other biological activities. mdpi.comresearchgate.net

Pharmacophore Identification

For quinazoline derivatives acting as anticancer agents, the quinazoline ring is considered a key pharmacophoric group. nih.gov Studies have shown that substitutions at various positions of this ring system significantly impact the biological activity. For instance, the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov Molecular docking studies of 6-bromo-quinazoline derivatives have suggested that these compounds can bind to the ATP-binding site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net The binding is often stabilized by hydrogen bonds and other interactions with key amino acid residues in the active site. nih.govresearchgate.net

Lead Compound Optimization

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comnih.gov Structure-activity relationship (SAR) studies are fundamental to this process. drugdesign.org For 6-bromo-quinazoline derivatives, SAR studies have revealed several key insights. nih.gov For example, in a series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-ones, it was found that derivatives with an aliphatic chain at the thiol position were more potent anticancer agents than those with an aromatic chain. nih.gov This suggests that the nature and length of the substituent at this position are crucial for activity.

The optimization of lead compounds can also involve strategies to enhance metabolic stability and oral bioavailability. nih.gov This may include modifications to the core scaffold or the introduction of different functional groups. nih.govnih.govmdpi.com For instance, in the development of substituted isoquinolin-1-ones as anticancer agents, it was found that a 3-biphenyl-N-methylisoquinolin-1-one derivative showed the most potent activity against five different human cancer cell lines. nih.gov This highlights the importance of the substituents at both the 3-position and the nitrogen atom of the isoquinolinone core in determining the anticancer efficacy. Through iterative cycles of design, synthesis, and biological evaluation, lead compounds can be refined into potential clinical candidates. nih.gov

General computational studies on related structures, such as bromo-substituted quinazolinones and methoxy-quinoline derivatives, have been conducted to explore their electronic properties, reactivity, and potential as cytotoxic agents. nih.govresearchgate.net These studies often employ DFT to understand molecular structure, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps. researchgate.netscirp.org Furthermore, molecular docking and dynamics simulations are used to investigate interactions with biological targets. nih.govnih.gov

However, without research focused specifically on 6-bromo-4-methoxyisoquinolin-1(2H)-one, it is not possible to provide the detailed, scientifically accurate data and analysis required to populate the requested article sections, including:

Quantum Chemical Calculations: Specific DFT analysis, molecular orbital characteristics (such as HOMO-LUMO energies and surfaces), and predicted spectroscopic properties (like IR, Raman, or NMR spectra) for this exact molecule are not documented in the searched scientific papers.

Molecular Modeling and Simulation: There is no available information on molecular dynamics simulations to describe the conformational landscape or computational studies on the solvation effects for 6-bromo-4-methoxyisoquinolin-1(2H)-one.

Due to the absence of specific computational research on this compound, the generation of a thorough and data-rich article strictly adhering to the provided outline is not feasible at this time. The creation of the requested data tables and detailed findings would necessitate original computational research, which is beyond the scope of this response.

Theoretical and Computational Chemistry Applications to 6 Bromo 4 Methoxyisoquinolin 1 2h One

Elucidation of Reaction Mechanisms and Pathways via Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. rsc.org By modeling the behavior of molecules and their interactions at an electronic level, researchers can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the rate and outcome of a reaction. smu.edu For a molecule like 6-bromo-4-methoxyisoquinolin-1(2H)-one, computational methods can be employed to explore its reactivity, such as its susceptibility to nucleophilic substitution at the bromine-bearing carbon, electrophilic aromatic substitution on the benzene (B151609) ring, or reactions involving the lactam functionality.

Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently used to calculate the potential energy surface (PES) of a reaction. smu.eduresearchgate.net The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. Stationary points on this surface—reactants, products, intermediates, and transition states—provide the fundamental data needed to construct a detailed reaction mechanism. smu.edu By tracing the lowest energy path connecting reactants to products, known as the Intrinsic Reaction Coordinate (IRC), chemists can visualize the precise geometric changes that occur throughout the transformation. smu.edu

Transition State Characterization

A key aspect of elucidating a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. academicjournals.org The structure and energy of the TS determine the activation energy of the reaction and, consequently, its rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other degrees of freedom. academicjournals.org

Verification of a true transition state involves a frequency calculation. The resulting Hessian matrix (a matrix of second energy derivatives) must have exactly one imaginary frequency. academicjournals.org The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, effectively animating the bond-breaking and bond-forming processes of the reaction. academicjournals.org

For 6-bromo-4-methoxyisoquinolin-1(2H)-one, one might study a hypothetical nucleophilic aromatic substitution reaction. Computational software could be used to locate the transition state structure for this process. The table below illustrates the type of data that would be generated from such a calculation.

Interactive Table 1: Hypothetical Calculated Transition State Parameters for a Reaction of 6-Bromo-4-methoxyisoquinolin-1(2H)-one

| Parameter | Value | Description |

| Method/Basis Set | B3LYP/6-31G* | The level of theory used for the DFT calculation. researchgate.net |

| Energy Barrier (kcal/mol) | 25.4 | The calculated activation energy for the reaction. |

| Imaginary Frequency (cm⁻¹) | -350 | The single imaginary frequency confirming the structure as a true transition state. academicjournals.org |

| Key Bond Distance (Å) | C-Br: 2.15 | The length of the carbon-bromine bond being broken in the TS. |

| Key Bond Distance (Å) | C-Nu: 2.10 | The length of the carbon-nucleophile bond being formed in the TS. |

Reaction Kinetics Prediction

Once the energies of the reactants and the transition state are known, computational chemistry can be used to predict the reaction rate constant (k) using Transition State Theory (TST). researchgate.net The fundamental equation of TST relates the rate constant to the Gibbs free energy of activation (ΔG‡). The Arrhenius equation parameters, such as activation energy (Ea) and the pre-exponential factor (A), can also be derived from these calculations. academicjournals.org

These predictions are invaluable for understanding how changes in temperature or molecular structure will affect the reaction rate. For instance, computational models can predict how substituting the methoxy (B1213986) group on 6-bromo-4-methoxyisoquinolin-1(2H)-one with another functional group would alter the activation energy and, therefore, the speed of a given reaction. Such studies allow for the in silico screening of derivatives to identify candidates with desired reactivity profiles before undertaking laboratory synthesis. academicjournals.org

The table below provides an example of predicted kinetic parameters for a hypothetical unimolecular reaction involving the target compound.

Interactive Table 2: Hypothetical Predicted Kinetic Parameters at 298 K

| Parameter | Predicted Value | Unit |

| Enthalpy of Activation (ΔH‡) | 24.8 | kcal/mol |

| Entropy of Activation (ΔS‡) | -5.2 | cal/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 26.3 | kcal/mol |

| Rate Constant (k) | 1.5 x 10⁻⁵ | s⁻¹ |

| Arrhenius Pre-exponential Factor (A) | 2.1 x 10¹² | s⁻¹ |

Chemoinformatics and QSAR Approaches for Predictive Modeling

Chemoinformatics is a field that combines chemistry, computer science, and information science to analyze and organize chemical data. mdpi.com A significant application within chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. researchgate.net

For a class of compounds like isoquinolinones, a QSAR study would begin by assembling a dataset of molecules, including 6-bromo-4-methoxyisoquinolin-1(2H)-one, for which a specific biological activity (e.g., enzyme inhibition) has been experimentally measured. For each molecule, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., electronegativity, electron density), and topology. nih.gov

Statistical methods are then used to create a regression model that links these descriptors to the observed activity. nih.gov A successful QSAR model can explain how different structural features influence the activity and can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net For example, a model might reveal that increased steric bulk at a certain position decreases activity, while the presence of a hydrogen-bond acceptor group enhances it. nih.gov This knowledge is crucial for guiding the design of more potent and selective molecules.

Interactive Table 3: Hypothetical QSAR Model for Isoquinolinone Derivatives

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Partition coefficient, indicating lipophilicity. |

| Molecular Weight | -0.02 | A measure of molecular size. |

| Dipole Moment | +0.15 | A measure of the molecule's overall polarity. |

| Number of H-bond Acceptors | +0.78 | The count of atoms that can accept a hydrogen bond. |

| Model Statistics | ||

| R² | 0.89 | Coefficient of determination, indicating goodness of fit. nih.gov |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive power. |

Advanced Computational Techniques in Chemical Research

The field of computational chemistry is continually evolving, with the integration of more sophisticated techniques from computer science and physics. These advanced methods enable the study of larger, more complex systems with greater accuracy and efficiency.

Machine Learning Applications in Molecular Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery and molecular design. scholar9.comnih.gov Unlike traditional QSAR models that rely on predefined descriptors, machine learning algorithms, particularly deep neural networks, can learn relevant features directly from molecular representations like graphs or SMILES strings. nih.govvalencelabs.com

In the context of designing derivatives of 6-bromo-4-methoxyisoquinolin-1(2H)-one, a generative ML model could be employed. scholar9.com Such models are trained on vast databases of known chemical structures and their properties. schrodinger.com Once trained, the model can generate entirely new molecular structures that are predicted to have desirable properties, such as high binding affinity for a specific biological target or favorable pharmacokinetic profiles. scholar9.comnih.gov This approach accelerates the exploration of chemical space and can identify novel scaffolds that might be missed by human chemists. schrodinger.com

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Many chemical processes of interest, particularly in biology, occur in complex environments like a protein's active site or in solution. frontiersin.org Modeling the entire system with high-level quantum mechanics (QM) is computationally prohibitive. uiuc.edunih.gov Hybrid QM/MM methods solve this problem by partitioning the system into two regions. nih.gov

The chemically active core of the system, such as 6-bromo-4-methoxyisoquinolin-1(2H)-one and the immediate interacting amino acid residues where bond-breaking and -forming occur, is treated with an accurate QM method. frontiersin.orgnih.gov The remainder of the system, including the bulk of the protein and surrounding solvent molecules, is treated with a less computationally expensive molecular mechanics (MM) force field. nih.gov

This approach allows for the accurate modeling of reaction mechanisms within enzymes, providing insights into how the protein environment stabilizes transition states and catalyzes the reaction. frontiersin.orgnih.gov For 6-bromo-4-methoxyisoquinolin-1(2H)-one, a QM/MM simulation could be used to study its interaction with a target enzyme, revealing the precise binding mode and the energetic profile of an enzyme-catalyzed reaction. frontiersin.org The development of QM/MM has been recognized as a major advance, enabling the simulation of complex biomolecular systems with a balance of accuracy and computational feasibility. uiuc.edu

Future Directions and Emerging Research Avenues for 6 Bromo 4 Methoxyisoquinolin 1 2h One

Development of Green Chemistry Synthetic Protocols

Traditional synthetic routes for heterocyclic compounds often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant chemical waste. numberanalytics.comnumberanalytics.com The future synthesis of 6-bromo-4-methoxyisoquinolin-1(2H)-one and its derivatives will increasingly pivot towards the principles of green chemistry, which prioritize sustainability, efficiency, and safety. chemijournal.com

Key areas for development include:

Alternative Energy Sources: Microwave-assisted synthesis and photocatalysis are promising alternatives to conventional heating. rasayanjournal.co.inrsc.org Visible-light-induced reactions, for instance, can enable the construction of the isoquinolone ring under metal-free, benign conditions, potentially reducing reliance on transition metal catalysts and high temperatures. acs.orgrsc.org

Sustainable Solvents: A major goal is the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com Research into aqueous reaction conditions for isoquinolone synthesis could dramatically reduce the environmental footprint of the manufacturing process.

Atom Economy and Catalysis: Future protocols will focus on maximizing atom economy through catalytic C-H activation and annulation reactions. mdpi.comnih.gov Employing efficient catalysts (e.g., rhodium, palladium) allows for the direct construction of the isoquinolone core from simpler starting materials, minimizing the formation of byproducts. nih.gov The development of recyclable catalysts further enhances the sustainability of these methods. rsc.org

| Green Chemistry Principle | Application in Future Synthesis of 6-Bromo-4-methoxyisoquinolin-1(2H)-one |

| Prevention | Designing one-pot syntheses to minimize intermediate isolation and waste generation. researchgate.net |

| Atom Economy | Utilizing catalytic [4+2] annulation reactions that incorporate most atoms from reactants into the final product. mdpi.com |

| Safer Solvents & Auxiliaries | Replacing traditional solvents like DMF or chlorinated hydrocarbons with water or bio-based solvents. numberanalytics.com |

| Design for Energy Efficiency | Employing photocatalytic or microwave-assisted reactions to reduce reaction times and energy consumption. rasayanjournal.co.inacs.org |

| Catalysis | Developing highly efficient and recyclable transition-metal or organocatalysts for C-H activation/cyclization pathways. nih.govrsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in 6-bromo-4-methoxyisoquinolin-1(2H)-one offers a rich playground for exploring novel chemical reactivity. The bromine atom at the C-6 position is a particularly valuable handle for post-synthesis functionalization, allowing the molecule to serve as a versatile platform for diversification.

Future research will likely focus on:

Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions are known, future work could explore more challenging or novel transformations. Nickel-catalyzed cross-electrophile coupling, for example, could be used to introduce complex alkyl groups at the C-6 position. researchgate.net The Ullman coupling reaction offers a pathway to install nitrogen-based functionalities, converting the C-Br bond to a C-N bond, which is crucial for creating derivatives with new biological properties. mdpi.com

Photocatalytic C-H Functionalization: The isoquinoline (B145761) core itself is amenable to functionalization. Recent advances in organic photocatalysis have enabled dehydrogenative cross-coupling of heteroarenes with alkanes and aldehydes using air as the oxidant. nih.gov Applying these methods could allow for the direct attachment of alkyl or acyl groups to the isoquinoline ring system without pre-functionalization.

Synergistic Reactivity: Investigating the interplay between the bromo and methoxy (B1213986) groups could lead to unprecedented transformations. The electronic influence of the methoxy group may alter the regioselectivity of reactions at the aromatic core, enabling functionalization at positions not typically accessible.

Rational Design of Derivatives with Enhanced Potency and Selectivity

The isoquinolinone and related quinazolinone scaffolds are central to many therapeutic agents. nih.gov Structure-activity relationship (SAR) studies on these related compounds have revealed key insights that can guide the rational design of novel 6-bromo-4-methoxyisoquinolin-1(2H)-one derivatives. For instance, SAR studies on quinazolinones have shown that halogen substitution at the C-6 position can be critical for potent biological activity. nih.govacs.org

A forward-looking research strategy would involve:

Systematic C-6 Modification: Leveraging the bromine atom to install a diverse array of substituents via cross-coupling reactions. This would allow for systematic probing of the chemical space around this position to optimize interactions with a biological target.

N-2 Position Derivatization: Introducing various alkyl and aryl groups at the nitrogen atom of the lactam ring to explore how these modifications impact solubility, cell permeability, and target engagement.

Bioisosteric Replacement: Replacing the C-4 methoxy group with other hydrogen bond donors or acceptors (e.g., -OH, -NH2, -SMe) to fine-tune electronic properties and potential interactions with protein targets.

The following table, inspired by SAR data from related quinazolinone antifungal agents, illustrates how systematic modifications could be explored to enhance biological potency. acs.org

| Base Scaffold | R Group at C-6 (via Br) | R' Group at N-2 | Hypothetical IC₅₀ (µM) |

| 4-methoxyisoquinolin-1(2H)-one | -Br (Parent) | -H | >100 |

| 4-methoxyisoquinolin-1(2H)-one | -Phenyl | -H | 50.5 |

| 4-methoxyisoquinolin-1(2H)-one | -4-Fluorophenyl | -H | 25.1 |

| 4-methoxyisoquinolin-1(2H)-one | -4-Fluorophenyl | -Methyl | 15.8 |

| 4-methoxyisoquinolin-1(2H)-one | -Thienyl | -Methyl | 8.3 |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological potential of 6-bromo-4-methoxyisoquinolin-1(2H)-one and its future derivatives, it is essential to elucidate their mechanism of action (MoA). Modern "omics" technologies provide powerful, unbiased tools for this purpose, moving beyond traditional targeted assays. metabolon.com

Chemoproteomics for Target Deconvolution: If a derivative shows interesting phenotypic effects in cells, chemoproteomics can be used to identify its direct protein binding partners. nih.gov Techniques like affinity-based protein profiling involve creating a probe version of the active compound to "pull down" its targets from a cell lysate, which are then identified by mass spectrometry. nih.govacs.orgeuropeanreview.org This unbiased approach can uncover novel targets and explain off-target effects.

Metabolomics for Pathway Analysis: Metabolomics analyzes the global profile of small-molecule metabolites in a biological system. creative-proteomics.com By treating cells or organisms with a derivative of 6-bromo-4-methoxyisoquinolin-1(2H)-one and measuring the subsequent changes in metabolite levels, researchers can infer which metabolic pathways are perturbed. nih.govnih.gov This provides a functional readout of the compound's downstream effects and can reveal its MoA even if the direct target is unknown. researchgate.net

Applications in Chemical Probe Development for Biological Systems

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein in cells and organisms. nih.gov Given its drug-like scaffold and functional handles, 6-bromo-4-methoxyisoquinolin-1(2H)-one is an excellent starting point for the development of chemical probes. The quinolin-2-one core, for example, has been successfully optimized to create probes for the BRPF family of bromodomains. ucl.ac.ukucl.ac.uk

Future development in this area would entail:

Scaffold for Fragment-Based Screening: The core structure can be used in fragment-based screening campaigns against protein targets of interest, such as epigenetic reader domains (bromodomains) or kinases. nih.gov

Elaboration into Potent Binders: Once a binding interaction is identified, the methoxy and bromo groups provide vectors for synthetic elaboration to improve potency and selectivity, guided by structural biology (e.g., X-ray crystallography).

Development of PROTACs: The bromine atom is an ideal attachment point for a linker connected to an E3 ligase-recruiting ligand. This would transform a simple inhibitor into a Proteolysis-Targeting Chimera (PROTAC), a molecule that induces the targeted degradation of a specific protein. This is a cutting-edge area of chemical biology and drug discovery.

By pursuing these integrated research avenues, the scientific community can unlock the full potential of 6-bromo-4-methoxyisoquinolin-1(2H)-one, transforming a simple chemical entity into a source of sustainable synthetic methods, novel chemical reactions, and powerful tools to investigate biology and disease.

Q & A

Q. What role does the isoquinolinone scaffold play in medicinal chemistry, and how does bromine substitution enhance bioactivity?

- Methodological Answer : The scaffold mimics natural alkaloids, enabling interactions with DNA or enzymes. Bromine increases lipophilicity (logP), enhancing membrane permeability. Structure-activity relationship (SAR) studies show bromine’s role in improving binding to kinase targets (e.g., EGFR) via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.